molecular formula C16H19NO4 B6191436 tert-butyl 2-(3-formyl-5-methoxy-1H-indol-1-yl)acetate CAS No. 2137076-20-9

tert-butyl 2-(3-formyl-5-methoxy-1H-indol-1-yl)acetate

Cat. No.: B6191436
CAS No.: 2137076-20-9
M. Wt: 289.3
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Description

Tert-butyl 2-(3-formyl-5-methoxy-1H-indol-1-yl)acetate is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a tert-butyl ester group, a formyl group, and a methoxy group attached to an indole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3-formyl-5-methoxy-1H-indol-1-yl)acetate typically involves multiple steps, starting from commercially available starting materials. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . The formyl and methoxy groups can be introduced through subsequent functional group transformations.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-formyl-5-methoxy-1H-indol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to replace the methoxy group.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted indole derivatives.

Scientific Research Applications

Tert-butyl 2-(3-formyl-5-methoxy-1H-indol-1-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-formyl-5-methoxy-1H-indol-1-yl)acetate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, influencing biological pathways. The formyl and methoxy groups can modulate the compound’s reactivity and binding affinity, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(3-formyl-5-methoxy-1H-indol-1-yl)acetate is unique due to the presence of both formyl and methoxy groups on the indole ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

2137076-20-9

Molecular Formula

C16H19NO4

Molecular Weight

289.3

Purity

95

Origin of Product

United States

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